Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Re-imagining the daniell cell: ampere-hour-level rechargeable Zn–Cu batteries†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02786D
The Daniell cell (Cu vs. Zn), was invented almost two centuries ago, but has been set aside due to its non-rechargeable nature and limited energy density. However, these cells are exceptionally sustainable because they do not require rare earth elements, are aqueous and easy to recycle. This work addresses key challenges in making Daniell cells relevant to our current energy crisis. First, we propose new approaches to stabilise Zn and Cu plating and stripping processes and create a rechargeable cell. Second, we replace salt bridges with an anion exchange membrane, or a bipolar membrane for alkaline–acid hybrid Zn–Cu batteries operating at 1.56 V. Finally, we apply these changes in pouch cells in order to increase energy and power density. These combined developments result in a rechargeable Daniell cell, which can achieve high areal capacities of 5 mA h cm−2 and can easily be implemented in 1 A h pouch cells.
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90068A
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90004A
A graphical abstract is available for this content
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Tuning the solution aggregation and molecular order for efficient and thermally stable polymer solar cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02354K
The best-performing active layers for organic photovoltaics generally include semi-paracrystalline polymers. However, the solution aggregation and molecular order correlations of these photovoltaic blends and how they control the photovoltaic performance and operational stability remain elusive. Here, we show that the crystalline-amorphous interaction parameter plays a crucial role in determining the structure and performance of organic photovoltaic blends featuring semi-paracrystalline polymers. Solution small-angle neutron scattering and microstructure results reveal that the molecularly ordered 2D semi-paracrystalline polymer system P5TCN:Y6 achieves stronger aggregate rigidity in the blend solutions and inherits it in the films to form “locked” crystalline domains and intercrystalline links, which lead to the top-tier values and excellent thermal stability for polythiophene solar cells. By establishing correlations between various interaction parameters and solution structure parameters, we provide a comprehensive understanding of changes in aggregate rigidity of semi-paracrystalline polymers upon blending with nonfullerene acceptors and relationships between solution aggregation and performance of organic solar cells.
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Achieving a high loading of cathode in PVDF-based solid-state battery†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03108J
The lack of fundamental understanding of ion transport in the cathode of polyvinylidene fluoride (PVDF)-based solid-state lithium metal batteries restricts their rate performance and cycle stability, especially under high cathode mass loadings. Herein, we reveal that the lithium ion (Li+) solvated with N,N-dimethylformamide ([Li(DMF)x]+) in PVDF electrolyte spontaneously diffuses into the cathode, but its diffusion depth is limited, and a continuous Li+ transport network can only be built in cathodes with low loadings. We further find that carbon-coated Li1.4Al0.4Ti1.6(PO4)3 nanowires (C@LATP NW) as a cathode filler not only conduct Li+, but also exhibit strong adsorption of the [Li(DMF)x]+ complex, which promotes the uniform diffusion of [Li(DMF)x]+ in a thick cathode to construct a highly efficient Li+ transport network and achieve full reaction of the thick cathode. The carbon layer on C@LATP NW greatly suppresses the side decomposition reactions of DMF and LiFSI to improve the stability of the conductive network and structure of the cathode materials. The cathode with 3 wt% C@LATP NW enables excellent rate performance and cycle stability of solid-state batteries with high mass loadings of up to 15 mg cm−2, which opens a way for practical cathode design of solid-state batteries.
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Hybrid thermo-electrochemical conversion of plastic wastes commingled with marine biomass to value-added products using renewable energy†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02461J
Surface plastics and microplastics commingled with biomass are emerging pollutants in the marine environment. With the projected demand for plastics sharply increasing, innovative methods of abating these end-of-life (EOL) marine plastic wastes are necessary. Thermochemical methods to convert plastics and biomass are potential candidates for this task, although anthropogenic CO2 emissions are often inevitable. Alkaline thermal treatment (ATT) is a promising thermochemical conversion technology, running at moderate conditions (<600 °C, 1 atm) and fixing carbon in the form of stable carbonate salts (e.g., Li2CO3 and K2CO3). Carbonate salts can be electrochemically converted to high purity carbon nanotubes (CNTs) using renewable energy (e.g., offshore wind energy). Herein, the integration of these two technologies is studied in the context of a novel tandem thermo-electrochemical (elecATT) process to treat and upcycle marine wastes. This study shows that our novel elecATT of polyethylene and salty brown seaweed performed at 500–600 °C can produce hydrogen at high purity (85%), and these reactions can be enhanced by the presence of both heterogeneous in situ and ex situ y-zeolite and Ni/ZrO2 catalysts. The majority of carbon from seaweed and plastics was converted to carbonate ions in a molten electrolyte composed of Li2CO3/K2CO3/LiOH and converted to carbon nanotubes via electrosplitting of carbonate ions with near 100% Coulombic efficiency. Carbon analysis was performed to analyze the fate of carbon throughout the elecATT reactions, and to evaluate the recyclability of LiOH/KOH electrolytes for the ATT reaction. Overall, this study presents an innovative method for the treatment and upgrading of marine plastic pollutants by producing high purity H2 and purified polymer intermediates for upcycling, and capturing carbon via a molten salt which can then be electrochemically converted to produce high-value CNTs using renewable energy.
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Heterostructured metal oxides realized by quenching-induced structural transformation†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03379A
Heterostructured metal oxides exhibit outstanding catalytic performance in various chemical/electrochemical reactions, yet still face the bottleneck of synthesis difficulty and insufficient control over the catalyst composition. Herein, a facile synthesis route for heterostructured metal oxides via quenching-induced structural transformation was developed, and the size effect and the promotion mechanism between multiple quenching are also presented. Repeated quenching of hot NiMoO4 powders with a broad range of initial particle size in cold Fe(NO3)3 solution yielded different products depending on the initial NiMoO4 particle size and quenching frequency. Significant disorder and a roughened surface were created on the large-grained NiMoO4 nanoparticles (>27 nm), whilst for smaller NiMoO4 nanoparticles (<27 nm), multiple quenching triggered the structural transformation from NiMoO4 to NiFe2O4 to create a novel NiMoO4/NiFe2O4 heterostructure. We further found that the disordered defect structure generated by pre-quenching can promote the subsequent quenching regulation, and the minimization of particle size was more sensitive to quenching and thus was regulated as a whole, overcoming the thermodynamic bottleneck. The NiMoO4/NiFe2O4 heterostructured nanocatalyst demonstrated remarkable catalytic activity for oxygen evolution and reduction reactions in alkaline media, thus delivering excellent electrochemical performance in rechargeable zinc–air batteries. Our findings provide novel inspiration for the preparation of highly active heterostructured metal oxide nanocatalysts, which can be applied to various oxides, such as CoMoO4/CoFe2O4.
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Constructing robust heterointerfaces for carrier viaduct via interfacial molecular bridges enables efficient and stable inverted perovskite solar cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02591H
A robust perovskite–substrate interface is critical to realize state-of-the-art inverted (p–i–n) perovskite solar cells (PSCs), as it enables charge carrier selectivity by means of suitable electrostatics, energy level alignment, and low interfacial recombination. To achieve this goal of carrier selectivity in p–i–n type PSCs, we propose a strategy of carrier viaduct via an interfacial molecular bridge comprised of Ph-CH2N+H3−n(CH3)n ammonium cations (where n is the degree of substitution). Through a joint theoretical–experimental study, we demonstrate that the most stable heterointerface is established by quaternary ammonium (QA, n = 3), where the –N+(CH3)3 groups preferentially insert into the perovskite frameworks, with a vertical downward orientation of the phenyl groups towards the perovskite-substrates. This interfacial molecular bridge configuration as a carrier viaduct enables directional carrier management and redistributes a homogeneous environment at the heterointerface. Therefore, the carrier viaduct strategy enhances charge carrier extraction and transport in both in-plane or out-of-plane directions. Meanwhile, the bottom interfacial molecule acts as a double-sided molecular binder, maintaining the contact stack and strengthening the weak interface. The fabricated lab-scale inverted PSCs exhibit a champion efficiency of 25.45% (certified at 24.9%), with the fill factor exceeding 85.66%, corresponding to 95% of their thermodynamic limit at its bandgap (Eg = 1.54 eV). The corresponding perovskite solar modules for an active area of 23.25 cm2 deliver an efficiency of 20.91%. Notably, even unencapsulated target PSCs retain nearly their initial efficiency after 3000 hours under light soaking at maximum power point tracking.
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Synergistic effects of Lewis acid–base and Coulombic interactions for high-performance Zn–I2 batteries†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03297C
Zinc–iodine batteries are considered promising energy storage devices due to the presence of non-flammable aqueous electrolytes and intrinsically safe zinc. However, the polyiodide shuttle effect and sluggish reaction kinetics limit their electrochemical performance. Herein, in this work, we synthesized a high-performance host material—the iodine covalent post-functionalized zeolitic imidazolate framework-90 (IL-ZIF-90) with multifunctional nitrogen—to achieve intense adsorption of iodine species. The positively charged nitrogen (N+) can induce Coulombic interactions with negatively charged iodine, while the nitrogen with a lone pair of electrons (Nle) serving as a Lewis base can interact with I2 which acts as a Lewis acid. Density functional theory (DFT) calculations are in accordance with the electrochemical characterization studies, indicating that the Nle species can accelerate the conversion between I2 and I−. Consequently, the cathode enables a capacity of 120.3 mA h g−1 at 4 A g−1, and exhibits an excellent rate capability with a capacity of 86.8 mA h g−1 at a high current density of 20 A g−1. Furthermore, the cathode also demonstrates excellent cyclic stability with a capacity retention of 91.7% at 10 A g−1 after 65 000 cycles. This work provides an effective strategy to realize high-performance Zn–I2 batteries and can be extended to other metal–iodine battery technologies.
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Screening potential anodic chemistry in lieu of the oxygen evolution reaction in electrolysis systems: the road to practical application
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02767H
Electrolysis systems transform electrical energy to chemical energy, providing a pathway for renewable electricity power to value-added chemicals. A wide range of cathodic electrochemical reactions, including hydrogen evolution reaction, electrochemical reduction of carbon dioxide, and electrochemical hydrogenation of organic compounds, are explored for the production of chemicals using electrolysis systems. However, the anodic reaction normally coupled in the system—the oxygen evolution reaction, is less economically profitable based on the high energy consumption of the reaction and less valuable oxygen produced. Moreover, the crossover of oxygen may be detrimental to electrolytic systems sensitive to oxidants. As such, discovering potential alternative anodic chemistry in electrolysis systems, which includes the upgrading of chemicals and degradation of pollutants, may reinvigorate the associated electrochemical industries. In this perspective, explorations in this field are discussed predicated on the electrocatalytic mechanism, and the design of catalysts and reactors, motivating further studies on the optimization of the whole system towards practical application.
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Low-carbon transition pathways of power systems for Guangdong–Hongkong–Macau region in China†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02181E
China has announced its ambitious targets towards carbon neutrality by 2060. The Guangdong–Hongkong–Macau (GHM) region, as a pilot demonstration area for China's reform and opening-up, faces dual pressures on providing low-carbon electricity for meeting its surging demand while limiting carbon emissions. Here, we develop an energy system optimization model with high spatio-temporal resolution that integrates investment planning and operation optimization to explore transition pathways for the GHM power system under various decarbonization scenarios. Power system operations in hourly resolution are included to quantify spatio-temporal variability of generation and demand. We show that reducing carbon emissions by 70%, 85%, and 100% in 2050 requires a total system cost of 619.1, 628.3, and 653.1 billion USD (values in 2021 USD), with an average decarbonization cost of 4.79, 5.27, and 7.11 USD per ton, respectively. Accelerating transition to carbon neutrality by 2035 incurs a total system cost of 686.9 billion USD and an average decarbonization cost of 9.11 USD per ton. Moreover, nuclear, offshore-wind, and imported electricity cover over 80% of electricity demand when achieving carbon neutrality and thus serve as cornerstones for supporting the GHM power system transition. Furthermore, we observe that a high fossil fuel price benefits emission mitigation, while reinforcing transmission networks considerably reduces system transition costs. Combing low renewable and storage prices, a high electricity import ratio, and transmission network expansion delivers a lower bound for system transition and a negative average decarbonization cost for the GHM region.
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Optimizing electronic synergy of atomically dispersed dual-metal Ni–N4 and Fe–N4 sites with adjacent Fe nanoclusters for high-efficiency oxygen electrocatalysis†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03383J
Single-atom catalysts with M–N4 configurations have been highly investigated due to their great potential in oxygen electrocatalysis. However, their practical applications in Zn–air batteries are still impeded by the unsatisfied activity and durability. Herein, we develop a dual-metal single-atomic NiFe–N–C catalyst containing Fe nanoclusters by simply pyrolyzing metal phthalocyanine and N-doped carbon precursors. A series of in situ spectroscopic characterizations and density functional theory calculations provide compelling evidence of the co-existence and electronic synergy of Ni–N4 and Fe–N4 coordination structures as well as adjacent coupled Fe nanoclusters, which regulate the electronic structure of catalytic active sites and optimize their adsorption/desorption of oxygenated intermediates, accelerating the reaction kinetics and reducing the energy barrier of the oxygen electrocatalysis. As a result, NiFe–N–C exhibits competitive oxygen evolution/reduction reaction (OER/ORR) activity and durability with an ultrasmall ΔE of 0.68 V and a negligible decay of E1/2 and Ej10 after 50 000 and 90 000 potential cycles, respectively. In addition, Zn–air batteries based on a NiFe–N–C electrocatalyst with a high power density, high specific discharge capacity and ultralong lifespans are realized. This work provides an effective strategy for synergistic electronic modulation of atomically dispersed metal sites, paving a new way for designing advanced bifunctional oxygen electrocatalysts and beyond.
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The synergistic effect of dry air and surfactants enables water to be a promising green solvent for stable and efficient perovskite solar cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02459H
In recent years, perovskite has emerged as a prominent mineral to compete with all other existing PV materials. However, its fabrication typically involves the use of toxic organic solvents. A desirable solution would be to replace these harmful solvents with the genial water. Unfortunately, the high surface tension of water often results in the growth of Pb(NO3)2 crystals resembling islands, leading to morphological imperfections in the final perovskite film. In this study, the detailed Pb(NO3)2 crystallization process under different relative humidity is examined. It is found that moisture in the ambient air plays a pivotal role in the spreading dynamics of aqueous inks and the nucleation rate of Pb(NO3)2. Potassium oleate (PO), a long-alkyl chain anionic surfactant, is therefore designed to reduce the surface tension of water. Through the synergistic effect of dry air and oleate anion, a high-quality, pinhole-free conformal perovskite film with enlarged grain size can be readily obtained. Meanwhile, crystallinity regulation of Pb(NO3)2 by PO is proven to boost the further crystallization of PbI2 and improve the formation kinetics of perovskite. Consequently, PO treated PSCs exhibit a power conversion efficiency (PCE) of 24.14% (0.09 cm2), one of the highest PCEs among all water-processed PSCs. More importantly, benefitting from the wetting-controlled strategy, a PCE of 22.09% is achieved for the first time on a large area (1 cm2). The bare device without any protection shows outstanding stability under continuous thermal stress and light illumination. This triumph is expected to shed light on the scalable production of PSCs using a minimal quantity of harmful organic solvents.
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Largely enhanced thermoelectric performance in p-type Bi2Te3-based materials through entropy engineering†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03720G
Significant advancements have been achieved in the field of thermoelectric technology, with a focus on enhancing and broadening its applications for large-scale waste heat recovery. Studies have sought to obtain room-temperature thermoelectric materials to enhance and expand thermoelectric technology for large-scale waste heat recovery applications. Here we reported on an Ag-doped room temperature Bi2Te3-based material (BiSbTe2Se) with high thermoelectric performance with a figure of merit (zT) of 1.7 at 450 K, and an average zT value of 1.5 from room temperature to 575 K. By employing entropy optimization and incorporating Se atoms into the central layer of BiSbTe2Se, the thermal conductivity was significantly reduced to a mere 0.4 W m−1 K−1, which was attributed to anharmonicity. The improved carrier concentration through Ag doping largely retained the electrical conductivity value, significantly enhancing the power factor. The newly developed thermoelectric module demonstrated outstanding performance, achieving a maximum conversion efficiency of 8% and an output power of 1.8 W when subjected to a temperature gradient of 225 K.
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Understanding and decoupling the role of wavelength and defects in light-induced degradation of metal-halide perovskites†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03511E
Light-induced degradation in metal halide perovskites is a major concern that can potentially hamper the commercialization of perovskite optoelectronic devices. The phenomena viz. ion migration, phase segregation, and defect intolerance are believed to be the factors behind the degradation. However, a detailed mechanistic understanding of how and why light reduces the long-term stability of perovskites is still lacking. Here, by combining multiscale characterization techniques and computational studies, we uncover the role of white light in the surface degradation of state-of-the-art FAPbI3-rich perovskite absorbers (reaching up to 22% PCE in solar cells). We unravel the degradation kinetics and found that white light triggers the chemical degradation of perovskite into secondary phases with higher work function and metallic I–V characteristics. Furthermore, we demonstrate that perovskite degradation is triggered by a combined mechanism involving both light and the presence of defects. We employ surface passivation to understand the role of defect intolerance in the degradation process. Moreover, by using filtered light we uncover the wavelength dependency of the light-induced perovskite degradation. Based on our findings, we infer some strategies for material engineering and device design that can expedite the path toward stable perovskite optoelectronic devices.
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A robust gradient solid electrolyte interphase enables fast Zn dissolution and deposition dynamics†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03422D
The construction of a robust solid–electrolyte interphase (SEI) on zinc anode is an effective approach for tackling the high thermodynamic instability and side reactions of Zn-metal anode (ZMA), particularly at high current densities and high utilization ratios. Herein, a ternary aqueous electrolyte with N,N-dimethyltrifluoroacetamide (DMTFA), dimethylformamide (DMF), and H2O is developed to build a stable SEI. DMTFA is introduced as a functional solvent, which is preferentially decomposed to form a gradient rigid–soft coupling SEI layer. Meanwhile, DMF is added as a co-solvent to suppress the water activity by forming an intermolecular hydrogen bond, thus protecting the as-formed SEI against corrosion. It is found that a 31 nm-thick SEI film with a –CF3-rich-organic outer layer and a gradient zinc salts-rich-inorganic (e.g., ZnF2, Zn3N2, ZnSO3, ZnS, ZnO) inner layer delivers excellent structural integrity to block the direct contact of water and ZMA. Moreover, the as-formed SEI exhibits a high compression modulus (23.5 GPa), which is strong enough for extreme stress, such as dendrite puncture. Scanning electrochemical microscopy reveals the electron-insulating feature of the SEI, which can promote the uniform spherical zinc deposition underneath it. Consequently, AZIBs with the gradient SEI achieve ultra-long cycling stability of 4100 h in harsh conditions of 20 mA cm−2 and 20 mA h cm−2, super-high cumulative capacity of 41 A h cm−2, excellent reversibility with average coulombic efficiency of 99.8%, and an 11 000-cycle lifespan for Zn‖NaV3O8 cell.
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Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03340F
Potassium-ion batteries (PIBs) suffer from a restricted desolvation process, unstable interfaces and severe capacity deterioration at extreme temperatures, which hinders their application as an alternative technology to lithium-ion batteries. Herein, by regulating the ion–solvent-coordinated structure, substantial ion-pairs and aggregates are formed while the solvent-separated ion pairs are reduced, enabling a KF-rich interface and a low desolvation barrier to improve wide-temperature performance. Consequently, the designed propylene carbonate-based electrolyte rejuvenates graphite anodes, delivering a high reversible capacity of ∼220 mA h g−1 without attenuation at 0–60 °C. Moreover, graphite‖K–FeHCFe full cells can fully restore their original capacity at 0 °C and 25 °C even after operation at 60 °C and −20 °C. Remarkably, the full cells also exhibit a high room-temperature capacity retention of ∼63.7 mA h g−1 (66.6%) at −20 °C and achieve stable cycling over 1000 cycles at 0 °C (capacity retention of 92.1%), 25 °C (85.7%) and 60 °C (85.3%). This work rejuvenates propylene carbonates in graphite-based all-climate potassium-ion batteries, thereby promoting the development of a low-cost electrochemical energy storage system.
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Inconsistency between superstructure stability and long-term cyclability of oxygen redox in Na layered oxides†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02915H
Reversibility of oxygen anionic redox (OAR) in 3d transition-metal layered oxides holds the key to its practical utilization in sustainable batteries. However, the influence of cationic superstructure ordering on the reversibility of OAR during long-term battery operation remains unclarified. Herein we explore an inconsistency between the superstructure stability and long-term cyclability of OAR by comparing two contrasting systems, i.e., ribbon superstructured P2- and P3-Na0.6Li0.2Mn0.8O2. The “less Li and more Na” feature of the O-type domain formed in desodiated P3-Na0.6Li0.2Mn0.8O2 provides the driving force for the reconstruction of the ribbon superstructure, while the “more Li and less Na” feature formed in desodiated P2-Na0.6Li0.2Mn0.8O2 does not, thereby bringing about a better stability of the superstructure and a decent reversibility of local Mn–O coordination for P3-Na0.6Li0.2Mn0.8O2. More importantly, we reveal that the progressive loss of the ribbon superstructure and the accompanying sluggish local structural rearrangements occurring in P3-Na0.6Li0.2Mn0.8O2 result in a worse cyclability of OAR relative to P2-Na0.6Li0.2Mn0.8O2. It is thus reasonable to conclude that it is the reversible out-of-plane displacement of Li+ that intrinsically governs the cyclability of OAR rather than the stability of the superstructure. These findings represent a conceptual breakthrough towards the impact of the superstructure on the behavior of OAR.
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Green mechanochemical Li foil surface reconstruction toward long-life Li–metal pouch cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03185C
The uncontrollable growth of Li dendrites and high cost hinder the commercial application of Li metal batteries (LMBs). Herein, a low-cost Li foil surface-reconstruction strategy based on a mechanochemistry reaction between fumed silica and Li is proposed to realize a dendrite-free Li metal anode for practical Li metal pouch cells. Under the action of mechanical friction, fumed silica can break the primitive passivation layer on Li foil and undergo in situ lithiation, forming a multifunctional reconstructed surface with nanoscale dispersed high electrolyte wettability and nanoparticles with affinity to Li. Deep insight into the unique interfacial electrochemical mechanism indicates that the entire reconstructed surface of Li foil (ERS@Li) can not only induce uniform deposition and stripping of Li, enhancing the electrode dynamics, but also construct an anionphilic interface. As a result, applying an ERS@Li anode can effectively improve the low-temperature (−40 °C) and cycling performance of practical LMBs (93% after 500 cycles at 0.3 C/0.5 C for a 0.53 A h Li‖LCO pouch cell, 97% after 49 cycles at 0.1 C/0.2 C for a 1.6 A h Li‖S pouch cell and stability over 30 cycles for an Li‖S pouch cell with 466.7 W h kg−1). This work provides a new idea for solving the practical problems of LMBs.
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An anti-electrowetting carbon film electrode with self-sustained aeration for industrial H2O2 electrosynthesis†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03223J
Electrochemical two-electron oxygen reduction represents a highly desirable and sustainable future strategy for the mass production of hydrogen peroxide (H2O2) for applications from large-scale chemical production to portable sanitation. However, the industrial translation of this process is challenged by poor selectivity and durability due to the damaging flooding of the reactive three-phase interface of air-diffusion electrodes by rapid electrowetting under high current density operation conditions. Here, we demonstrate a concept of an anti-electrowetting carbon film electrode with self-sustained aeration by structurally discontinuously fracturing conventional planar electrocatalyst films assembled using just commercially available carbon particles. The dense through-microcracks formed in the coating-fabricated carbon black-polytetrafluoroethylene active layer counterintuitively present robust underwater hydrophobicity. This allows self-driven diffusion of oxygen from open air to the active interface, while enabling electrodes to operate at industry-relevant current densities (100–300 mA cm−2) with unprecedented selectivity (>97%) and durability (>200 h) without failure. The demonstrated anti-electrowetting carbon film with self-sustained aeration is highly promising for developing next-generation cheap and scalable metal-free electrodes for industry-scale H2O2 electrosynthesis.
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6284
SCI Journal Division of the Chinese Academy of Sciences
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.4 279 Science Citation Index Expanded Not
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